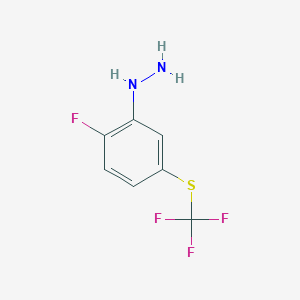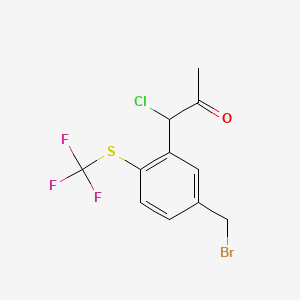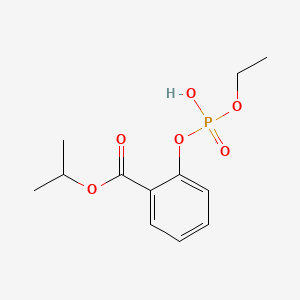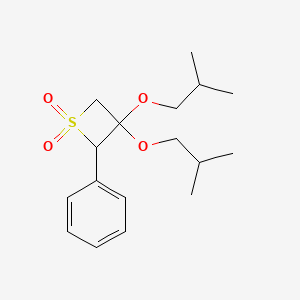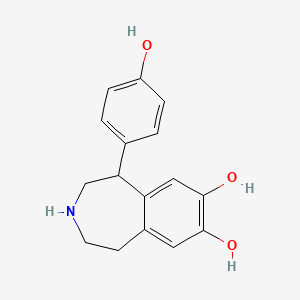
2,5-Bis(trifluoromethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C8H6F6N2. It is characterized by the presence of two trifluoromethyl groups and two amine groups attached to a benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoromethyl)benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . Another method includes the preparation from 5-acetamido-2-aminobenzotrifluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Applications De Recherche Scientifique
2,5-Bis(trifluoromethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of 2,5-bis(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminobenzotrifluoride: Similar in structure but lacks the additional trifluoromethyl group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the amine groups.
Uniqueness
2,5-Bis(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both trifluoromethyl and amine groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6F6N2 |
|---|---|
Poids moléculaire |
244.14 g/mol |
Nom IUPAC |
2,5-bis(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H,15-16H2 |
Clé InChI |
CEQNIRIQYOUDCF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)C(F)(F)F)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
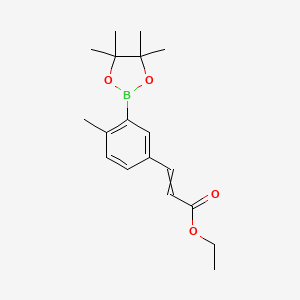
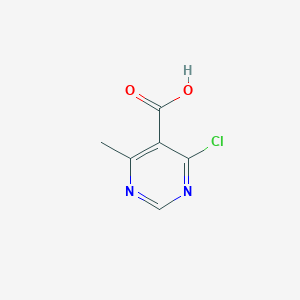
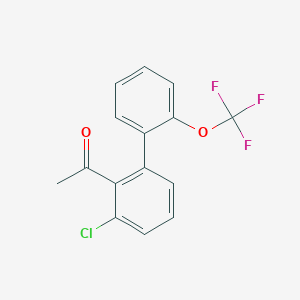
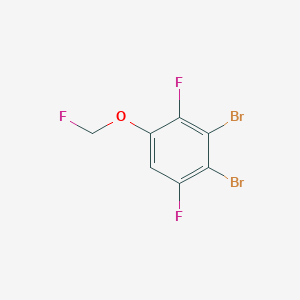
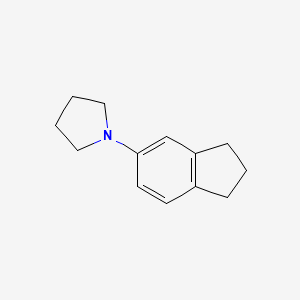
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)


